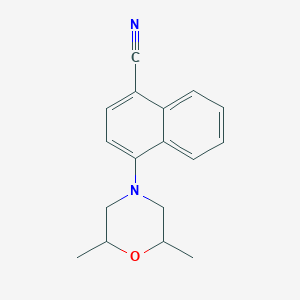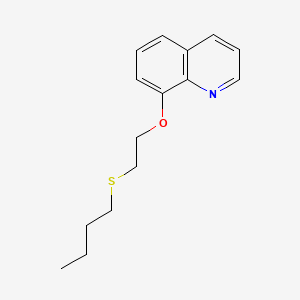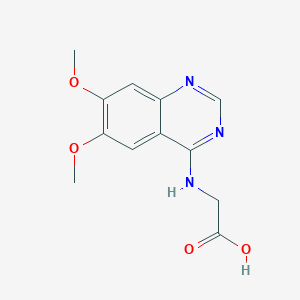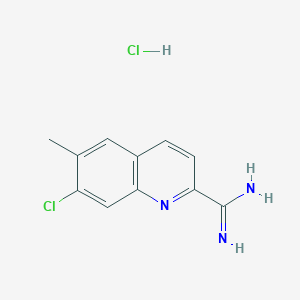
1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylmorpholino)-1-naphthonitrile is a complex organic compound characterized by the presence of a naphthalene ring substituted with a nitrile group and a morpholine ring bearing two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution on the naphthonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions: 4-(2,6-Dimethylmorpholino)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino-naphthalenes.
Substitution: Halogenated naphthalenes.
科学的研究の応用
4-(2,6-Dimethylmorpholino)-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
類似化合物との比較
2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the naphthalene and nitrile groups.
1-Naphthonitrile: Contains the naphthalene and nitrile groups but lacks the morpholine ring.
4-Morpholino-1-naphthonitrile: Similar structure but without the methyl groups on the morpholine ring.
Uniqueness: 4-(2,6-Dimethylmorpholino)-1-naphthonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the naphthalene nitrile moiety allows for diverse applications and interactions not seen in the similar compounds listed above.
特性
CAS番号 |
870888-44-1 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
4-(2,6-dimethylmorpholin-4-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c1-12-10-19(11-13(2)20-12)17-8-7-14(9-18)15-5-3-4-6-16(15)17/h3-8,12-13H,10-11H2,1-2H3 |
InChIキー |
WGHLKAWKWCVATP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)




![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)





![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
